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Abstract

Ethyl 2-oxobutanoate (CAS No. 15933-07-0) is an organic ester that contributes to the flavor
profiles of various foods. This technical guide provides a comprehensive overview of its
chemical properties, sensory characteristics, natural occurrence, synthesis, and analytical
methods for its detection. The document also explores its biosynthetic origins and regulatory
status, highlighting areas where further research is needed. Detailed experimental protocols
and visual diagrams of key pathways and workflows are provided to support researchers in the
fields of food science and flavor chemistry.

Introduction

Flavor is a critical attribute of food, influencing consumer preference and acceptance. The
aroma-active compounds responsible for flavor are often present in trace amounts and belong
to various chemical classes, including esters, aldehydes, ketones, and sulfur compounds.
Ethyl 2-oxobutanoate, an a-keto ester, is recognized for its contribution to the fruity and
complex aromas of certain foods. Understanding the chemical and sensory properties of such
molecules is essential for flavor creation, quality control, and the development of novel food
products. This guide serves as a technical resource for scientists and researchers,
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consolidating available information on ethyl 2-oxobutanoate and providing detailed
methodologies for its study.

Chemical and Physical Properties

Ethyl 2-oxobutanoate is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2]
Its chemical structure features an ethyl ester group and a ketone functional group at the alpha
position, making it a reactive molecule that can participate in various chemical reactions.[3]

Table 1: Physicochemical Properties of Ethyl 2-oxobutanoate

Property Value Source(s)
CAS Number 15933-07-0 [4][5]
Molecular Formula C6H1003 [41[5]
Molecular Weight 130.14 g/mol [4115]
IUPAC Name ethyl 2-oxobutanoate [6]
Synonyms Ethyl-a-ketobutyrate [7]
Physical Form Liquid [2][6]
Boiling Point 168-169 °C (decomposes) [819]
Storage Temperature 2-8 °C, under inert atmosphere  [5][6]

Sensory Properties and Organoleptic Profile

The sensory characteristics of a flavor compound are critical to its application in the food
industry. The perceived flavor is a combination of taste and aroma, with the latter being
detected by olfactory receptors.

Flavor Profile

Ethyl 2-oxobutanoate is generally described as having a fruity and complex aroma. Specific
descriptors that have been associated with related compounds include winey, green, herbal,
and ethereal notes.[10] The overall flavor profile of a-keto esters can be influenced by their
chemical structure and the food matrix in which they are present.[11][12]
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Quantitative Sensory Data

A comprehensive search of publicly available scientific literature did not yield specific, validated
odor or taste detection thresholds for ethyl 2-oxobutanoate. The determination of these
thresholds is a critical area for future research to better understand its potency as a flavoring
agent. For context, other short-chain ethyl esters have odor detection thresholds in water in the
parts-per-billion range.

Table 2: Sensory Descriptors for Related Fruity Esters

Compound Sensory Descriptors

Ethyl butanoate Fruity, Pineapple, Tropical, Tutti-frutti, Sweet[13]
Ethyl hexanoate Fruity, Red Apple, Aniseed, Cherry-like[14]
Ethyl 2-methylbutanoate Fresh fruity, Apple-like[15]

Natural Occurrence and Biosynthesis

Ethyl 2-oxobutanoate is a natural constituent of some fruits and fermented products, although
quantitative data on its concentration in various foods is scarce. Its presence is a result of the
metabolic activities of plants and microorganisms.

Natural Occurrence

While specific concentrations are not well-documented, esters are known to be significant
contributors to the aroma of fruits like strawberries.[14] The volatile profile of strawberries is
complex and changes with cultivar, maturity, and storage conditions.[16][17] It is plausible that
ethyl 2-oxobutanoate is present as a minor component in the volatile fraction of such fruits.
Similarly, in fermented beverages like beer and wine, the metabolic activity of yeast produces a

wide array of esters and other flavor compounds.[18]

Biosynthesis

The biosynthesis of a-keto acids is intrinsically linked to amino acid metabolism.[11][19] The
likely precursor for the butanoate backbone of ethyl 2-oxobutanoate is a-keto-f3-methylvaleric
acid, an intermediate in the catabolism of L-isoleucine.[12] In microorganisms such as yeast, L-
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isoleucine is converted to its corresponding a-keto acid via transamination.[20] This a-keto acid
can then undergo further enzymatic or chemical modifications. The formation of the ethyl ester
is likely catalyzed by alcohol acyltransferases (AATs), which utilize ethanol as a substrate, a
process well-documented in yeast during fermentation.[21]

Click to download full resolution via product page
Figure 1: Biosynthesis of a-Keto-B-methylvalerate from L-Threonine and Pyruvate.

Synthesis and Manufacturing

The chemical synthesis of ethyl 2-oxobutanoate can be achieved through several general
methods for a-keto ester formation. However, a specific, validated protocol for food-grade
synthesis is not readily available in the public domain. A plausible laboratory-scale synthesis
involves the Claisen condensation of diethyl oxalate with a suitable Grignard reagent derived
from an ethyl halide, followed by hydrolysis and decarboxylation.

General Laboratory Synthesis Protocol (lllustrative):

o Preparation of Grignard Reagent: Ethylmagnesium bromide is prepared by reacting
bromoethane with magnesium turnings in anhydrous diethyl ether under an inert
atmosphere.

o Condensation: The Grignard reagent is added dropwise to a cooled solution of diethyl
oxalate in anhydrous diethyl ether. This reaction forms the magnesium salt of the a-keto
ester.

e Hydrolysis: The reaction mixture is quenched by the slow addition of a cold, dilute acid (e.g.,
sulfuric acid or hydrochloric acid) to hydrolyze the magnesium salt.
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o Workup and Purification: The organic layer is separated, washed with brine, dried over
anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude
product is then purified by vacuum distillation to yield ethyl 2-oxobutanoate.

Note: This is a general procedure and would require optimization for yield and purity. For food-
grade applications, all reagents and solvents must meet stringent purity standards, and the
process would need to be validated.

Analytical Methodologies

The detection and quantification of ethyl 2-oxobutanoate in food matrices typically involve
chromatographic techniques, particularly gas chromatography coupled with mass spectrometry
(GC-MS). Due to its volatile nature, headspace sampling techniques are often employed.

Experimental Protocol: HS-SPME-GC-MS Analysis of Ethyl 2-oxobutanoate in a Strawberry
Matrix

This protocol is a representative method based on established procedures for the analysis of
volatile compounds in strawberries.[1][8][17]

1. Materials and Reagents:

» Strawberries

e Sodium chloride (NaCl)

o Deionized water

o Ethyl 2-oxobutanoate analytical standard

* Internal standard (e.g., ethyl nonanoate)

e Solid-phase microextraction (SPME) fiber (e.g., 50/30 um DVB/CAR/PDMS)
e 20 mL headspace vials with PTFE-lined septa

2. Sample Preparation:
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Homogenize 100 g of fresh strawberries.
Weigh 5 g of the homogenate into a 20 mL headspace vial.

Add 2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the
release of volatiles.

Spike the sample with a known concentration of the internal standard.
Seal the vial immediately with a PTFE-lined septum and cap.
. Headspace Solid-Phase Microextraction (HS-SPME):
Place the vial in a heating block or water bath at 50°C.
Equilibrate the sample for 15 minutes.
Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.
Retract the fiber and immediately introduce it into the GC injection port.
. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC System: Agilent 6890 or equivalent.
Injector: Splitless mode, 250°C.

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 pm
film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

[¢]

Initial temperature: 40°C, hold for 2 minutes.

o

Ramp 1: Increase to 150°C at 5°C/min.

[e]

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
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e MS System: Agilent 5973 or equivalent.
¢ lonization Mode: Electron Impact (El) at 70 eV.
e Mass Range: m/z 35-350.

o Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode
for quantification.

5. Data Analysis:

« |dentify ethyl 2-oxobutanoate by comparing its mass spectrum and retention time with that
of the analytical standard.

e Quantify the concentration of ethyl 2-oxobutanoate by constructing a calibration curve
using the ratio of the peak area of the analyte to the peak area of the internal standard.

Sensory Evaluation Protocols

To formally characterize the sensory properties of ethyl 2-oxobutanoate, a trained sensory
panel would be required. Quantitative Descriptive Analysis (QDA) is a suitable method for this
purpose.
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Panel Selection and Training

Select 8-12 panelists based on sensory acuity

Y

Train panelists on aroma descriptors and intensity scales using reference standards

Sample Preparation

Prepare solutions of ethyl 2-oxobutanoate at various concentrations in a neutral base (e.g., water or unsalted broth

\

Code samples with random three-digit numbers

Eval$ation

Present samples to panelists in individual sensory booths

A4

Panelists rate the intensity of each sensory attribute on a line scale

Data Analysis
Y

Collect data from all panelists

\

Perform Analysis of Variance (ANOVA) to assess differences between samples

\

Use Principal Component Analysis (PCA) to visualize the sensory space

Click to download full resolution via product page

Figure 2: A Generalized Workflow for the Sensory Evaluation of a Flavoring Agent.
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Applications in Food and Flavor Industry

Given its fruity and complex aroma profile, ethyl 2-oxobutanoate can be used as a flavoring
agent in a variety of food products to enhance or impart specific notes.

Beverages: It can contribute to the fruity character of both alcoholic and non-alcoholic
beverages.

Confectionery: It may be used in hard candies, gummies, and other sweets to provide a fruity
flavor.

Baked Goods: In fillings for pastries and cakes, it can enhance fruit flavors.

Dairy Products: It could be used in yogurts and ice creams to complement fruit preparations.

The specific use level would depend on the food matrix, the desired flavor profile, and
regulatory limits.

Regulatory Status

The regulatory status of a flavoring agent is a critical consideration for its use in food products.
In the United States, many flavoring substances are designated as "Generally Recognized As
Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[22] A
comprehensive search of the publicly available FEMA GRAS lists did not identify a specific
entry for ethyl 2-oxobutanoate (CAS No. 15933-07-0).[23] This suggests that it may not be on
the FEMA GRAS list, or it may be covered under a more general listing for natural flavors if it is
a constituent of a natural extract that has been deemed GRAS. Further regulatory clarification
would be required for its intentional addition to food products in the United States.

Stability and Reactivity in Food Matrices

The stability of flavor compounds during food processing and storage is crucial for maintaining
product quality. As an a-keto ester, ethyl 2-oxobutanoate has two reactive functional groups
that can participate in various reactions.

o Thermal Stability: Studies on related a-ketoacyl peptides have shown that the a-keto group
can catalyze the hydrolysis of adjacent bonds, and that these compounds are generally less
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stable than their unmodified counterparts, especially at elevated temperatures typical of
cooking or roasting.[2][3][24]

» Reactions with Other Food Components: The ketone group can react with amino acids via
the Strecker degradation pathway, leading to the formation of Strecker aldehydes and other
flavor compounds. This could alter the flavor profile of the food over time.

Potential Reaction Sites

O=C(0OCC)
Ethyl 2-oxobutanoate C=0
CH2CH3

thyl Ester Group o-Keto Group

Ester Hydrolysis (acidic or basic conditions) Strecker Degradation (with amino acids)

Click to download full resolution via product page
Figure 3: Chemical Structure and Potential Reaction Sites of Ethyl 2-oxobutanoate.

Conclusion and Future Research

Ethyl 2-oxobutanoate is a potentially important contributor to the fruity and complex aromas of
various foods. While its basic chemical properties are known, there are significant gaps in the
scientific literature regarding its quantitative sensory data, natural occurrence, and specific
food-grade synthesis and analytical protocols. Further research is warranted in these areas to
fully understand its role in food flavor and to facilitate its broader application in the flavor
industry. Key areas for future investigation include:

o Determination of the odor and taste detection thresholds of pure ethyl 2-oxobutanoate.

o Quantitative analysis of its concentration in fruits, fermented beverages, and other foods.
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o Development and validation of a standardized, food-grade synthesis protocol.

 Clarification of its regulatory status, including its potential inclusion on the FEMA GRAS list.

» Studies on its stability and reactivity in various food matrices under different processing
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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